Cas no 1694113-65-9 (1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester)

1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C14H25NO3/c1-13(2,3)11(16)10-7-8-15(9-10)12(17)18-14(4,5)6/h10H,7-9H2,1-6H3
- InChIKey: WGMJTCHEPCMSSC-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C(=O)C(C)(C)C)C1
1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797708-0.1g |
tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |
1694113-65-9 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-797708-10.0g |
tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |
1694113-65-9 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-797708-2.5g |
tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |
1694113-65-9 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-797708-1.0g |
tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |
1694113-65-9 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-797708-5.0g |
tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |
1694113-65-9 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-797708-0.5g |
tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |
1694113-65-9 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-797708-0.05g |
tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |
1694113-65-9 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-797708-0.25g |
tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |
1694113-65-9 | 95% | 0.25g |
$840.0 | 2024-05-22 |
1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl esterに関する追加情報
Introduction to 1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester (CAS No. 1694113-65-9)
The compound 1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester, identified by its CAS number 1694113-65-9, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a pyrrolidine core and ester functionalities, makes it a versatile scaffold for designing novel bioactive molecules.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of therapeutic agents. The pyrrolidine moiety, in particular, is widely recognized for its role in biological systems and its ability to modulate various enzymatic pathways. The specific substitution pattern in 1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester enhances its pharmacological profile, making it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its structural complexity, which allows for diverse chemical modifications. The ester group at the C1 position and the bulky tert-butyl group at the C3 position contribute to steric hindrance and electronic properties that can be fine-tuned to achieve specific biological activities. Such features are particularly valuable in the design of small-molecule inhibitors targeting protein-protein interactions or enzyme substrates.
Recent studies have highlighted the importance of pyrrolidine derivatives in addressing various therapeutic challenges. For instance, modifications of the pyrrolidine ring have been shown to enhance binding affinity and selectivity in drug candidates. The compound CAS No. 1694113-65-9 exemplifies this trend by incorporating structural elements that improve solubility and metabolic stability—critical factors for drug efficacy and safety.
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include condensation reactions to form the pyrrolidine ring followed by selective esterification and protection-deprotection strategies. These synthetic methodologies not only highlight the compound's complexity but also demonstrate its feasibility for large-scale production.
From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential modulator of metabolic pathways. The pyrrolidine core is known to interact with enzymes such as cytochrome P450 family members, which play a crucial role in drug metabolism. By carefully designing substituents like the tert-butyl group and the ester moiety, researchers can influence enzyme binding affinities and alter metabolic clearance rates.
The versatility of CAS No. 1694113-65-9 extends beyond its role as a standalone therapeutic agent. It serves as a valuable building block for more complex derivatives through further functionalization. For example, introducing additional heterocycles or altering the ester group can lead to novel compounds with enhanced pharmacological properties. This adaptability underscores the importance of such intermediates in drug discovery pipelines.
In conclusion,1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester represents a significant contribution to pharmaceutical chemistry. Its unique structural features and synthetic accessibility make it an excellent candidate for further exploration in medicinal chemistry. As research continues to uncover new applications for heterocyclic compounds like this one,CAS No. 1694113-65-9 is poised to play a pivotal role in developing next-generation therapeutics.
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